2,6-双(溴甲基)吡啶

概述

描述

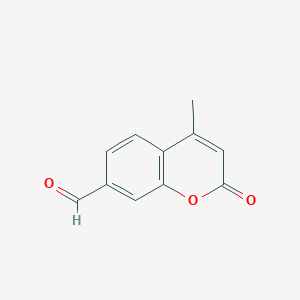

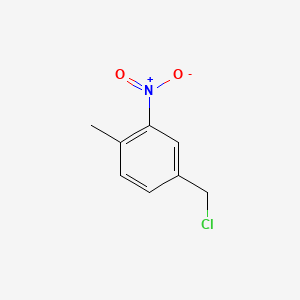

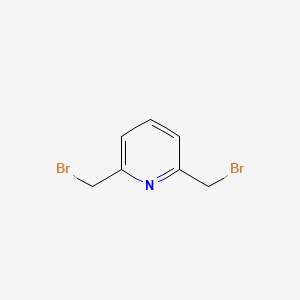

2,6-Bis(bromomethyl)pyridine is an organic compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, where two bromomethyl groups are attached to the 2 and 6 positions of the pyridine ring. This compound is known for its utility in organic synthesis, particularly in the formation of complex molecular structures due to its reactive bromomethyl groups .

科学研究应用

2,6-Bis(bromomethyl)pyridine has several applications in scientific research :

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Coordination Chemistry: The compound is employed in the preparation of ligands for metal complexes, which are used in catalysis and material science.

Polymer Chemistry: It serves as a monomer or cross-linking agent in the synthesis of polymers with specific properties.

Biological Studies: It is used in the synthesis of biologically active molecules, including potential drug candidates.

作用机制

Target of Action

It is known to participate in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reactions it is involved in .

Mode of Action

2,6-Bis(bromomethyl)pyridine interacts with its targets through its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to form bonds with a variety of nucleophiles . This makes 2,6-Bis(bromomethyl)pyridine a versatile reagent in organic synthesis .

Biochemical Pathways

It is used in the synthesis of various compounds, including dicationic imidazolium-linked cyclophane , suggesting that it could potentially influence a wide range of biochemical pathways depending on the context of its use.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could potentially influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 2,6-Bis(bromomethyl)pyridine’s action would depend on the specific context of its use. As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds, leading to the creation of new compounds .

Action Environment

The action, efficacy, and stability of 2,6-Bis(bromomethyl)pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, as indicated by its use in reactions involving changes in pH . Additionally, the compound’s stability may be influenced by temperature, as suggested by its melting point of 85-87 °C .

安全和危害

2,6-Bis(bromomethyl)pyridine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and rinse cautiously with water for several minutes in case of contact with eyes .

未来方向

生化分析

Biochemical Properties

2,6-Bis(bromomethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of dicationic imidazolium-linked cyclophane . It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The compound’s bromomethyl groups are highly reactive, allowing it to participate in nucleophilic substitution reactions. These interactions are crucial for the synthesis of new pyridine-pyrazole derivatives and large macrocyclic ligands .

Cellular Effects

2,6-Bis(bromomethyl)pyridine has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to modifications in cellular components, thereby altering cellular behavior and function .

Molecular Mechanism

The molecular mechanism of 2,6-Bis(bromomethyl)pyridine involves its ability to form covalent bonds with biomolecules. The bromomethyl groups in the compound can react with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and alterations in cellular pathways. The compound’s ability to form stable complexes with biomolecules is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Bis(bromomethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Over time, 2,6-Bis(bromomethyl)pyridine may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products. These changes can impact its long-term effects on cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,6-Bis(bromomethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating the synthesis of complex molecules. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage threshold is crucial for its safe and effective use in research and applications .

Metabolic Pathways

2,6-Bis(bromomethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s bromomethyl groups can be metabolized through oxidation or reduction reactions, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2,6-Bis(bromomethyl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and efficacy in biochemical reactions .

准备方法

2,6-Bis(bromomethyl)pyridine can be synthesized through the bromination of 2,6-dimethylpyridine. The process involves the following steps :

Starting Material: 2,6-dimethylpyridine.

Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).

Reaction Conditions: The mixture is heated to reflux, allowing the bromination to occur at the methyl groups, resulting in the formation of 2,6-Bis(bromomethyl)pyridine.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the product.

化学反应分析

2,6-Bis(bromomethyl)pyridine undergoes various types of chemical reactions due to the presence of reactive bromomethyl groups :

Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyridine derivatives.

Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid under strong oxidizing conditions.

Reduction: Reduction of the bromomethyl groups can yield 2,6-dimethylpyridine.

Cyclization: It can participate in cyclization reactions to form various heterocyclic compounds.

Common reagents and conditions used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

相似化合物的比较

2,6-Bis(bromomethyl)pyridine can be compared with other similar compounds such as 2,6-dichloromethylpyridine and 2,6-dimethylpyridine :

2,6-Dichloromethylpyridine: Similar in structure but with chlorine atoms instead of bromine. It is less reactive due to the lower reactivity of chlorine compared to bromine.

2,6-Dimethylpyridine: Lacks the halogen atoms, making it less reactive in nucleophilic substitution reactions but useful as a starting material for further functionalization.

The uniqueness of 2,6-Bis(bromomethyl)pyridine lies in its high reactivity, making it a valuable intermediate in organic synthesis.

属性

IUPAC Name |

2,6-bis(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTSYCOAZVHGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345314 | |

| Record name | 2,6-Bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7703-74-4 | |

| Record name | 2,6-Bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(bromomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-Bis(bromomethyl)pyridine?

A1: The molecular formula of 2,6-Bis(bromomethyl)pyridine is C7H7Br2N, and its molecular weight is 264.95 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, 2,6-Bis(bromomethyl)pyridine has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , , , , ]

Q3: Has the crystal structure of 2,6-Bis(bromomethyl)pyridine been determined?

A3: Yes, single-crystal X-ray diffraction studies have revealed the solid-state structure of 2,6-Bis(bromomethyl)pyridine. The molecule adopts a conformation where the C-Br vectors of the bromomethyl groups are oriented nearly perpendicular to the pyridine ring and extend to opposite sides. []

Q4: How does 2,6-Bis(bromomethyl)pyridine typically react?

A4: Due to the presence of two reactive bromomethyl groups, 2,6-Bis(bromomethyl)pyridine readily undergoes nucleophilic substitution reactions. This reactivity makes it a versatile building block for synthesizing various macrocyclic ligands, cryptands, and other complex molecules. [, , , , , , , , , , ]

Q5: Can you provide examples of macrocycles synthesized using 2,6-Bis(bromomethyl)pyridine?

A5: Certainly! 2,6-Bis(bromomethyl)pyridine serves as a key precursor for synthesizing macrocycles containing nitrogen and sulfur donor atoms. For instance, it reacts with 2,3-quinoxalinedithiol to form a macrocyclic ligand precursor, bis(2-thio-3-mercaptoquinoxalino)-2,6-dimethylpyridine. [] Another example involves its reaction with 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, leading to a novel macrocycle incorporating the 4,5-dithio-1,3-dithiole-2-thione unit. []

Q6: What is the significance of synthesizing pyridine-containing macrocycles?

A6: Pyridine-containing macrocycles are of great interest in coordination chemistry due to their ability to form stable complexes with various metal ions. These complexes exhibit diverse applications in catalysis, sensing, and material science. [, , , , , ]

Q7: Are there any applications of 2,6-Bis(bromomethyl)pyridine in medicinal chemistry?

A7: Yes, 2,6-Bis(bromomethyl)pyridine has been employed in the synthesis of novel polyazapyridinophanes exhibiting potent antibacterial activity. [] It is also utilized in preparing chiral imidazolium cyclophanes that demonstrate enantioselective recognition for amino acids and their derivatives, potentially paving the way for new chiral separation techniques and asymmetric catalysts. [, ]

Q8: Has 2,6-Bis(bromomethyl)pyridine been used in the synthesis of cryptands?

A8: Absolutely! 2,6-Bis(bromomethyl)pyridine reacts with hexaazamacrocycles to form chiral cryptands capable of selectively binding alkali metal ions like sodium and potassium. [] A bis-triazacyclononane tris-pyridyl N9-azacryptand ligand synthesized using 2,6-Bis(bromomethyl)pyridine exhibited preferential binding towards lead(II) cations. []

Q9: Are there any notable examples of metal complexes incorporating ligands derived from 2,6-Bis(bromomethyl)pyridine?

A9: A wide range of metal complexes, including those of manganese(II), cobalt(II), copper(II), silver(I), zinc(II), and cadmium(II), have been synthesized using ligands derived from 2,6-Bis(bromomethyl)pyridine. These complexes are often characterized by physical and spectroscopic measurements, revealing the coordination behavior of the ligands and their potential applications. [, , , , , ]

Q10: Has computational chemistry been employed in studying 2,6-Bis(bromomethyl)pyridine and its derivatives?

A10: Yes, computational studies, including DFT calculations, have been performed to investigate the reaction mechanisms and properties of 2,6-Bis(bromomethyl)pyridine derivatives, particularly in the context of ethylene polymerization catalysis. These studies provide valuable insights into the structure-activity relationships and guide the design of more efficient catalysts. []

Q11: What are the safety considerations associated with handling 2,6-Bis(bromomethyl)pyridine?

A11: As with all chemicals, appropriate safety precautions should be taken when handling 2,6-Bis(bromomethyl)pyridine. It is recommended to wear appropriate personal protective equipment, such as gloves and eye protection, and work in a well-ventilated area. Consult the compound's safety data sheet for detailed safety information. []

Q12: Is there any information available regarding the environmental impact of 2,6-Bis(bromomethyl)pyridine?

A12: While specific data on the environmental impact of 2,6-Bis(bromomethyl)pyridine might be limited, it's crucial to handle and dispose of the compound responsibly. Following established guidelines for chemical waste disposal is essential to minimize potential environmental risks. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。